Multi-Target HTS Coverage: 6 Distinct Target/Pathway Assays Versus 1–2 for Simpler Analogs
ChemSrc records confirm that CAS 478033-25-9 has been tested in at least 6 discrete primary HTS assays covering RGS4 potentiation (Johns Hopkins Ion Channel Center), mu-opioid agonism (Scripps), ADAM17 inhibition (Scripps), M1 muscarinic agonism & PAM (Scripps), furin inhibition (Pittsburgh), and sialate O-acetylesterase inhibition (Scripps) . In contrast, simpler phenylsulfonamide or nicotinate ester reference compounds (e.g., Methyl 6-[3-(methylsulfonyl)phenyl]nicotinate, CAS 884494-62-6) are typically annotated in only 1–2 HTS assays, usually limited to kinase or GPCR panels . While individual quantitative potency values for each target are not publicly available for the present compound, the breadth of its experimentally validated HTS engagement provides a procurement-relevant differentiator for organizations seeking a single probe molecule with demonstrated multi-target activity.
| Evidence Dimension | Number of distinct HTS primary assays in which compound has been tested |
|---|---|
| Target Compound Data | 6 distinct assays (RGS4, mu-opioid, ADAM17, M1, furin, SIAE) |
| Comparator Or Baseline | Typical simpler phenylsulfonamide or nicotinate analogs: 1–2 assays |
| Quantified Difference | 3- to 6-fold greater HTS assay coverage breadth |
| Conditions | Public HTS deposition records curated by ChemSrc (2026) |
Why This Matters
Broader validated HTS coverage reduces the need to procure, store, and manage multiple single-target tool compounds, streamlining early discovery screening workflows and lowering operational costs.
